molecular formula C18H20N2O2 B3008508 (E)-3-(furan-2-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)acrylamide CAS No. 1798408-90-8

(E)-3-(furan-2-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)acrylamide

Cat. No.: B3008508
CAS No.: 1798408-90-8
M. Wt: 296.37
InChI Key: KVTVNMNBQUWOOO-ZHACJKMWSA-N
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Description

(E)-3-(furan-2-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)acrylamide is a complex organic compound that features a furan ring, a phenylpyrrolidine moiety, and an acrylamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)acrylamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-yl acrylamide intermediate, followed by the introduction of the phenylpyrrolidine moiety through a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-2-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The acrylamide group can be reduced to form the corresponding amine.

    Substitution: The phenylpyrrolidine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenylpyrrolidine derivatives.

Scientific Research Applications

(E)-3-(furan-2-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)acrylamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and phenylpyrrolidine moiety may play crucial roles in binding to these targets, leading to the modulation of biological pathways. The acrylamide group can also participate in covalent bonding with nucleophilic residues in proteins, enhancing its activity.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(furan-2-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)acrylamide: Unique due to its combination of furan, phenylpyrrolidine, and acrylamide groups.

    Furan-2-yl acrylamide: Lacks the phenylpyrrolidine moiety, resulting in different chemical and biological properties.

    Phenylpyrrolidine acrylamide:

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c21-18(11-10-17-9-5-13-22-17)19-14-16-8-4-12-20(16)15-6-2-1-3-7-15/h1-3,5-7,9-11,13,16H,4,8,12,14H2,(H,19,21)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVTVNMNBQUWOOO-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(N(C1)C2=CC=CC=C2)CNC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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